molecular formula C5H9NO2 B1278866 3-Butenoic acid, 2-amino-3-methyl-, (R)- CAS No. 60103-01-7

3-Butenoic acid, 2-amino-3-methyl-, (R)-

Cat. No.: B1278866
CAS No.: 60103-01-7
M. Wt: 115.13 g/mol
InChI Key: CJNBBWGXTPGZRW-SCSAIBSYSA-N
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Description

3-Butenoic acid, 2-amino-3-methyl-, (R)-, also known as (R)-2-Amino-3-methylbutanoic acid or (R)-Amino-3-methylbutyric acid, is a naturally occurring derivative of alanine, an essential amino acid. It is an important intermediate in the biosynthesis of many amino acids and other compounds, and has a wide range of applications in biochemistry.

Scientific Research Applications

Isolation from Natural Sources

  • 2(R)-Amino-3-butenoic acid (vinylglycine), a simple β,γ-unsaturated α-amino acid, was isolated from the mushroom Rhodophyllus nidorosus. This study confirmed the structure by comparison with synthetic material (Dardenne, Casimir, Marlier, & Larsen, 1974).

Role in Biosynthesis

  • The compound plays a role in the biosynthesis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, a part of cyclosporin A biosynthesis. An intermediate in this process, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, was identified as key in the biosynthetic route (Offenzeller et al., 1993).

Imaging and Diagnostic Applications

  • Enantiomers of 2-amino-2-methyl-4-iodo-3-(E)-butenoic acid were synthesized and radioiodinated for potential use in brain tumor imaging with single-photon emission computerized tomography (Yu et al., 2007).

Chemical Synthesis and Modification

  • Various studies have explored the chemical synthesis and modification of derivatives of 3-Butenoic acid, 2-amino-3-methyl-, (R)-. This includes studies on N- and C-substitution (alkylation, acylation) of ethyl 3-amino-2-butenoate, which is a closely related compound (Shabana, Rasmussen, & Lawesson, 2010).

Applications in Materials Science

  • The compound has applications in materials science, particularly in the preparation of high molecular weight polymers like poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester), which can be used as a precursor for carbon fiber (Ju et al., 2020).

Pharmacological Research

  • In pharmacological research, the compound has been explored for its potential in creating analogues of neuropeptides and gastrin antagonists with anxiolytic properties (Horwell et al., 1991).

Properties

IUPAC Name

(2R)-2-amino-3-methylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3(2)4(6)5(7)8/h4H,1,6H2,2H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNBBWGXTPGZRW-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453700
Record name 3-Butenoic acid, 2-amino-3-methyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60103-01-7
Record name 3-Butenoic acid, 2-amino-3-methyl-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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